Indeno[1,2,3-CD]fluoranthene-D12
Overview
Description
Indeno[1,2,3-CD]fluoranthene-D12 is a deuterated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a derivative of indeno[1,2,3-CD]fluoranthene, where hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct mass spectral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno[1,2,3-CD]fluoranthene-D12 typically involves the deuteration of indeno[1,2,3-CD]fluoranthene. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under high temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes utilize specialized reactors designed to handle deuterium gas safely and efficiently. The reaction conditions are optimized to ensure maximum deuterium incorporation while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2,3-CD]fluoranthene-D12 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Indeno[1,2,3-CD]fluoranthene-D12 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of PAHs in environmental samples.
Environmental Science: Employed in studies to monitor and assess the presence of PAHs in air, water, and soil samples.
Toxicology: Used in toxicological studies to understand the effects of PAHs on human health and the environment.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Indeno[1,2,3-CD]fluoranthene-D12 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indeno[1,2,3-CD]fluoranthene: The non-deuterated form of the compound, used in similar applications but lacks the distinct mass spectral properties of the deuterated version.
Benzo[a]pyrene: Another PAH with similar toxicological properties but different structural features.
Chrysene: A PAH with four fused aromatic rings, used in environmental and toxicological studies.
Uniqueness: Indeno[1,2,3-CD]fluoranthene-D12 is unique due to its deuterated nature, which provides distinct advantages in analytical applications, such as improved accuracy and precision in quantification studies .
Properties
IUPAC Name |
3,4,5,6,9,10,13,14,15,16,19,20-dodecadeuteriohexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRHFYJDSMEMI-AQZSQYOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C(C4=C5C(=C(C(=C(C5=C6C4=C3C(=C2C(=C1[2H])[2H])C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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